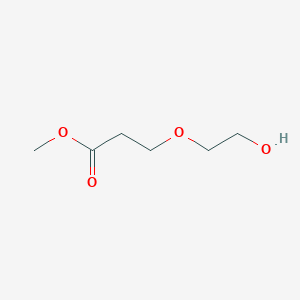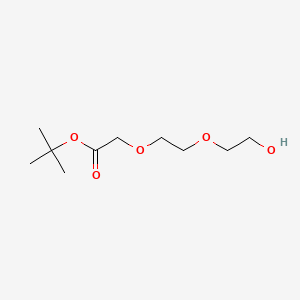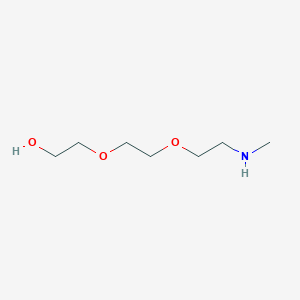
1H-Imidazole-4-carboxamide, 1-(1-(hydroxymethyl)-3-phenylpropyl)-
Descripción general
Descripción
Métodos De Preparación
La síntesis de FR221647 implica el diseño de novo basado en la estructura de inhibidores no nucleósidos de la adenosina desaminasa. Una de las rutas sintéticas incluye la preparación de 1-(1-hidroxi-4-fenil-2-butil)imidazol-4-carboxamida. Las condiciones de reacción y los métodos de producción industrial no se detallan explícitamente en la literatura disponible, pero se sabe que el compuesto se sintetiza mediante un diseño racional basado en la estructura.
Análisis De Reacciones Químicas
FR221647 se somete a varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede sufrir reacciones de oxidación, aunque los reactivos y condiciones específicas no se detallan.
Reducción: Las reacciones de reducción también pueden ser posibles, pero no se proporcionan detalles específicos.
Sustitución: Las reacciones de sustitución que involucran el anillo imidazol y el grupo carboxamida son probables.
Los reactivos y condiciones comunes utilizados en estas reacciones no se mencionan explícitamente en la literatura disponible. Los principales productos formados a partir de estas reacciones dependerían de los reactivos y condiciones específicas utilizados .
Aplicaciones Científicas De Investigación
FR221647 tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como compuesto de herramienta para estudiar la inhibición de la adenosina desaminasa.
Biología: El compuesto se utiliza para investigar el papel de la adenosina desaminasa en varios procesos biológicos.
Mecanismo De Acción
FR221647 ejerce sus efectos inhibiendo la adenosina desaminasa, una enzima que cataliza la desaminación de la adenosina. El mecanismo de inhibición implica la unión de FR221647 al sitio activo de la adenosina desaminasa, impidiendo que la enzima catalice su reacción . Los objetivos moleculares y las vías implicadas incluyen la enzima adenosina desaminasa y la vía del metabolismo de las purinas .
Comparación Con Compuestos Similares
FR221647 se compara con otros compuestos similares, como:
FR221647 es único debido a sus propiedades de unión específicas y su estabilidad como inhibidor de forma abierta de la adenosina desaminasa .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1H-Imidazole-4-carboxamide, 1-(1-(hydroxymethyl)-3-phenylpropyl)- involves the reaction of 1-(1-(hydroxymethyl)-3-phenylpropyl)-1H-imidazole-4-carboxylic acid with ammonia in the presence of a dehydrating agent to form the target compound." , "Starting Materials": [ "1-(1-(hydroxymethyl)-3-phenylpropyl)-1H-imidazole-4-carboxylic acid", "Ammonia", "Dehydrating agent" ] , "Reaction": [ "Step 1: Dissolve 1-(1-(hydroxymethyl)-3-phenylpropyl)-1H-imidazole-4-carboxylic acid in a suitable solvent.", "Step 2: Add ammonia to the reaction mixture and stir the mixture at a suitable temperature for a suitable time.", "Step 3: Add a dehydrating agent to the reaction mixture and stir the mixture at a suitable temperature for a suitable time.", "Step 4: Isolate the target compound by standard methods such as filtration, washing, and drying." ] } | |
Número CAS |
256461-28-6 |
Fórmula molecular |
C14H17N3O2 |
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]imidazole-4-carboxamide |
InChI |
InChI=1S/C14H17N3O2/c15-14(19)13-8-17(10-16-13)12(9-18)7-6-11-4-2-1-3-5-11/h1-5,8,10,12,18H,6-7,9H2,(H2,15,19)/t12-/m1/s1 |
Clave InChI |
ZUYUIKKHHBEVHL-GFCCVEGCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CC[C@H](CO)N2C=C(N=C2)C(=O)N |
SMILES |
C1=CC=C(C=C1)CCC(CO)N2C=C(N=C2)C(=O)N |
SMILES canónico |
C1=CC=C(C=C1)CCC(CO)N2C=C(N=C2)C(=O)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
FR-221647; FR 221647; FR221647. |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-2-[(2-oxopropyl)sulfanyl][1,3]thiazolo[2,3-b][1,3,4]thiadiazol-4-ium perchlorate](/img/structure/B1673945.png)
![1-[(6E)-6,8-dimethyl-9-phenylnon-6-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1673946.png)
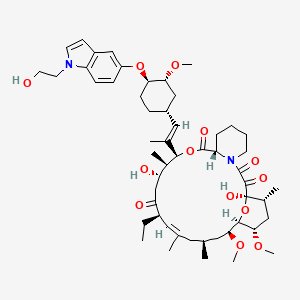
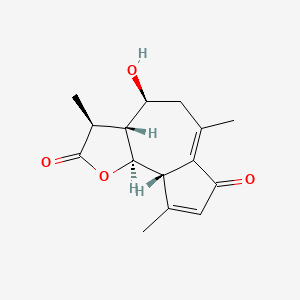
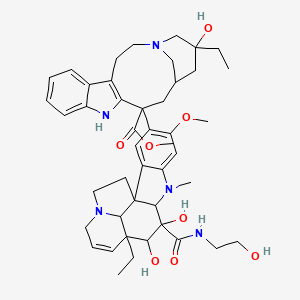
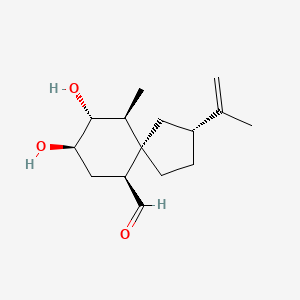
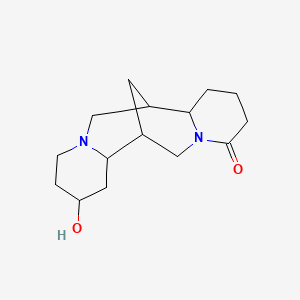
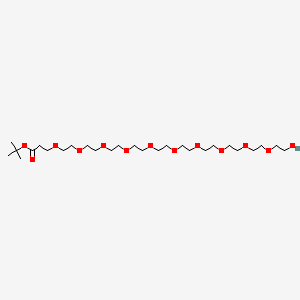
![2-[2-(Methylamino)ethoxy]ethan-1-ol](/img/structure/B1673961.png)
